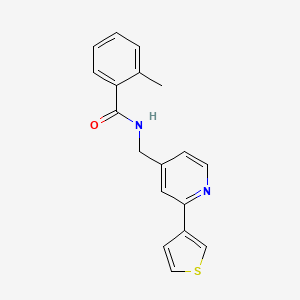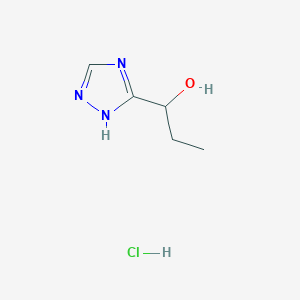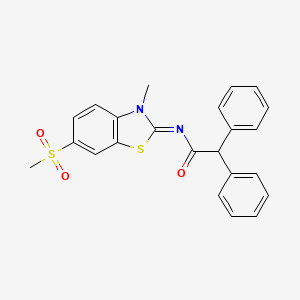
2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid is a chemical compound with the CAS Number: 2250114-85-1 . It has a molecular weight of 225.91 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (2,6-difluoro-4-(trifluoromethyl)phenyl)boronic acid . The Inchi Code for this compound is 1S/C7H4BF5O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H .Physical And Chemical Properties Analysis
This compound is solid in physical form . It should be stored at 2-8°C . The shipping temperature is ambient temperature .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions , a pivotal method in organic chemistry for forming carbon-carbon bonds. The boronic acid moiety reacts with various organohalides under palladium catalysis to synthesize diverse biaryl structures, which are core components in pharmaceuticals, agrochemicals, and organic materials.
N-Arylation of Imidazoles and Amines
Another significant application is the N-arylation of imidazoles and amines . This process involves copper-exchanged fluorapatite and is essential for the synthesis of complex nitrogen-containing compounds, which have vast implications in medicinal chemistry and drug development.
Synthesis of Aryl Ketones
2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid: is used in microwave-promoted cross-coupling with acid chlorides to produce aryl ketones . Aryl ketones are valuable intermediates in the synthesis of fragrances, flavors, and polymers.
Protodeboronation Studies
The compound has been studied for protodeboronation , which is a method to remove the boron group from boronic esters. This reaction is crucial when the boron moiety is no longer needed in the synthetic pathway, especially in the final steps of drug synthesis.
Organoboron Building Blocks
As an organoboron compound, it serves as a building block for various organic synthesis applications . It can be transformed into a broad range of functional groups, enabling the creation of complex molecules for research and industrial purposes.
Hydroxylation of Aromatic C-F Bonds
It can be used as a substrate in aromatic C−F hydroxylation reactions , which is a method to introduce hydroxyl groups into aromatic compounds containing fluorine. This transformation is important for modifying the properties of fluorinated aromatics, which are prevalent in pharmaceuticals and agrochemicals.
Trifluoromethylthiolation of Boronic Acids
The compound is also a substrate in the study of copper-catalyzed trifluoromethylthiolation of boronic acids . This reaction is part of the efforts to introduce trifluoromethylthio groups into organic molecules, which can significantly alter their chemical and biological properties.
Building Larger Scaffolds via Cross-Coupling
Lastly, 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid can be utilized in a Suzuki cross-coupling reaction with an organohalide to build larger molecular scaffolds . This is particularly useful in the development of complex organic molecules for various applications, including materials science and pharmaceuticals.
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
It is known that boronic acids can form reversible covalent bonds with biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely applied in the synthesis of various organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid . For instance, the compound is recommended to be stored at 2-8°C, indicating that temperature can affect its stability .
Propriétés
IUPAC Name |
[2,6-difluoro-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTXYOCVMQZDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C(F)(F)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2574105.png)
![2-Chloro-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B2574106.png)


![[1,1'-Biphenyl]-4-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2574113.png)
![(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone](/img/structure/B2574117.png)
![4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2574118.png)
![N-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2574119.png)



![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2574125.png)
![1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574126.png)
